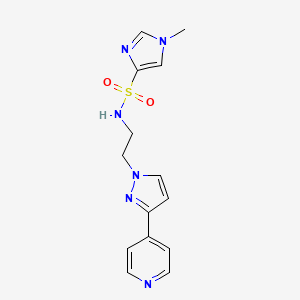

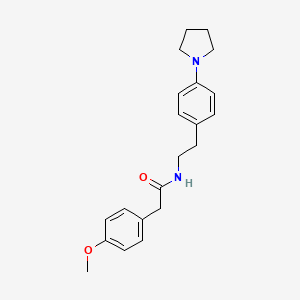

![molecular formula C22H18N2O4S B2453543 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide CAS No. 941936-85-2](/img/structure/B2453543.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[d]oxazol-2-yl, which is a common structure in many bioactive compounds . It’s likely that this compound could have potential applications in medicinal chemistry, given the biological importance of benzoxazole derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve coupling-cyclization reactions . For instance, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed .Applications De Recherche Scientifique

Antimalarial and Antiviral Research

- N-(phenylsulfonyl)acetamide derivatives, including structures similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide, have been investigated for their antimalarial activity. These compounds were studied using theoretical calculations and molecular docking, revealing their potential as antimalarial and antiviral agents, particularly against COVID-19 (Fahim & Ismael, 2021).

Cardiac Electrophysiology

- Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has shown these compounds to be effective in cardiac electrophysiological activities. These findings suggest the potential application of similar benzamide derivatives in treating cardiac conditions (Morgan et al., 1990).

Chemical Synthesis

- The use of N-(quinolin-8-yl)benzamide derivatives, including those similar to the compound , has been reported in the field of chemical synthesis. These compounds have been used for efficient remote sulfonylation, producing environmentally friendly byproducts and offering potential in various synthetic applications (Xia et al., 2016).

Antidepressant Research

- Investigations into the metabolism of compounds similar to this compound have been conducted in the context of developing novel antidepressants. These studies provide insights into how such compounds are metabolized and their potential therapeutic effects (Hvenegaard et al., 2012).

Pharmacological Potential

- Research has also explored the synthesis of novel oxazol-5(4H)-ones with pharmacological potential, derived from benzamide compounds. These studies have evaluated their cytotoxicity and antimicrobial activity, indicating their potential use in medical and pharmaceutical applications (Rosca, 2020).

Photoinduced Chemical Reactions

- The compound has been studied in the context of photoinduced chemical reactions, particularly in the annulation reactions of N-allylbenzamides. This research opens avenues for understanding the chemical behavior of similar compounds under photoinduced conditions (Pan et al., 2023).

Mécanisme D'action

While the exact mechanism of action for “N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide” is not available, related compounds have shown promising antimycobacterial activity. They work by altering the assembly of FtsZ, a crucial cell division protein, leading to cell division inhibition and cell death .

Orientations Futures

The development of novel antimycobacterial agents is an urgent challenge due to the increasing emergence and rapid spread of multidrug-resistant strains . Compounds like “N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide” could potentially contribute to this field. The experimental outcomes of related compounds provide a promising lead for the design of more selective and potent antimycobacterial drugs .

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMGNNPIQUGXDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

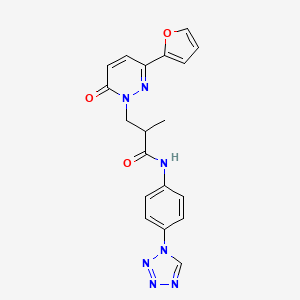

![4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde](/img/structure/B2453463.png)

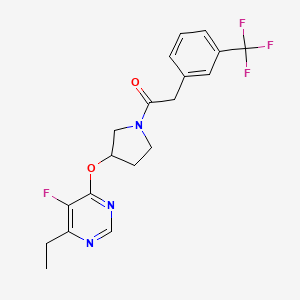

![8-(2,4-difluorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2453467.png)

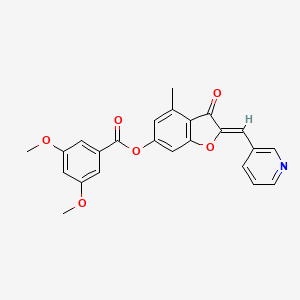

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453469.png)

![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)

![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2453474.png)

![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)